molecular formula C7H16NO5P B1669810 D-AP7 CAS No. 81338-23-0

D-AP7

Cat. No.: B1669810
CAS No.: 81338-23-0
M. Wt: 225.18 g/mol
InChI Key: MYDMWESTDPJANS-ZCFIWIBFSA-N
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Description

D-2-amino-7-phosphonoheptanoic acid, commonly known as D-AP7, is a selective antagonist of the N-methyl-D-aspartate receptor. This compound is known for its ability to competitively inhibit the binding of glutamate to the N-methyl-D-aspartate receptor, thereby preventing the activation of this receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology .

Biochemical Analysis

Biochemical Properties

D-AP7 plays a crucial role in biochemical reactions by acting as a potent antagonist of NMDA receptors. It interacts specifically with the NMDA receptor’s glutamate binding site, preventing the receptor’s activation. This interaction is highly selective, distinguishing this compound from other NMDA receptor antagonists that may target different sites on the receptor. The compound’s ability to inhibit NMDA receptor activation makes it a valuable tool in studying excitatory neurotransmission and its associated pathologies .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting NMDA receptor activation, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In neurons, the compound can modulate synaptic plasticity, affecting processes such as long-term potentiation (LTP) and long-term depression (LTD). These changes in synaptic strength are critical for learning and memory. Additionally, this compound has been shown to protect neurons from excitotoxicity, a process where excessive glutamate release leads to neuronal damage and cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive inhibition of the NMDA receptor’s glutamate binding site. By binding to this site, this compound prevents glutamate from activating the receptor, thereby blocking the influx of calcium ions into the neuron. This inhibition disrupts downstream signaling pathways that are typically activated by NMDA receptor stimulation. As a result, this compound can modulate synaptic plasticity, reduce excitotoxicity, and influence various cellular processes related to NMDA receptor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on NMDA receptors for extended periods, making it a valuable tool for long-term experiments. The compound’s efficacy may decrease over time due to degradation or changes in receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit NMDA receptor activity without causing significant adverse effects. At higher doses, the compound may induce toxic effects, such as muscle rigidity and catalepsy. These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of amino acids. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding the metabolic pathways involving this compound is crucial for elucidating its broader biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the localization and accumulation of this compound within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy as an NMDA receptor antagonist .

Preparation Methods

The synthesis of D-2-amino-7-phosphonoheptanoic acid typically involves the following steps:

Industrial production methods for D-2-amino-7-phosphonoheptanoic acid may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

D-2-amino-7-phosphonoheptanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

(2R)-2-amino-7-phosphonoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDMWESTDPJANS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[C@H](C(=O)O)N)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81338-23-0
Record name AP-7, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081338230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D(-)-2-Amino-7-phosphonoheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AP-7, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89FET0690I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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